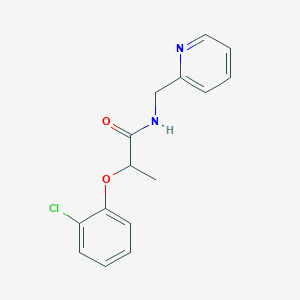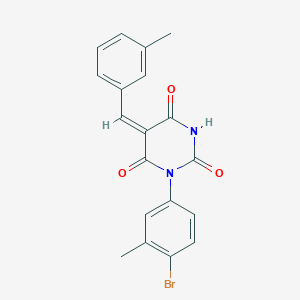
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as PPMP, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide inhibits the activity of sphingosine kinase 1, which is involved in the production of sphingosine-1-phosphate (S1P). S1P is a signaling molecule that regulates cell growth and survival. By inhibiting the activity of sphingosine kinase 1, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide reduces the production of S1P, which leads to the induction of cell death in cancer cells and the reduction of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain in Alzheimer's disease. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has been shown to be effective in reducing the growth of tumors in animal models, making it a promising candidate for cancer therapy. However, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis and inflammatory bowel disease. Another direction is to develop more potent analogs of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide that have improved solubility and bioavailability. Furthermore, the mechanism of action of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide needs to be further elucidated to fully understand its effects on cell growth and survival. Overall, the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has the potential to lead to the development of novel therapeutics for various diseases.
Synthesemethoden
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized by the reaction of 2-chlorophenol with 2-pyridinemethanamine followed by the reaction with 2-chloro-N-(propan-2-yl)acetamide. The final compound is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of sphingosine kinase 1, which is involved in the regulation of cell growth and survival. 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. In Alzheimer's disease, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-8-3-2-7-13(14)16)15(19)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEONOGZSDESDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044674.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6044698.png)
![4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol](/img/structure/B6044702.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
![N'-(1H-indol-3-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6044713.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B6044719.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![5-methyl-3H-pyrimido[4',5':3,4]pyrazolo[1,5-a]benzimidazol-4(5H)-one](/img/structure/B6044744.png)


![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)